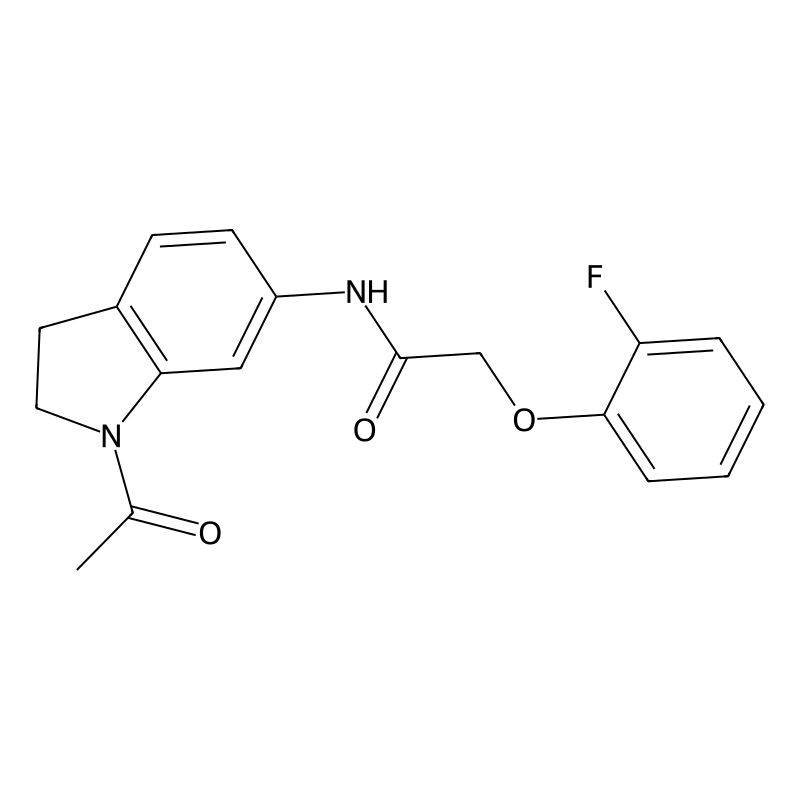

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound characterized by its complex indole structure, which is substituted with an acetyl group and a 2-fluorophenoxy moiety. The molecular formula of this compound is , and it has a molar mass of approximately 299.32 g/mol. The compound’s unique structure contributes to its potential biological activities and applications in medicinal chemistry.

Here are some reasons why information might be limited:

- Recently Discovered Molecule: The molecule could be a recent discovery and not yet explored in research.

- Proprietary Compound: It's possible the compound is under development by a pharmaceutical company and not publicly known.

- Alternative Name: The molecule might have another name or identifier that is more commonly used in scientific publications.

Finding Information on New Molecules

If you're interested in learning more about N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide, here are some resources you can explore:

- Chemical Databases: Search for the compound in scientific databases like PubChem or SciFinder . These databases might have information on the compound's structure, properties, or related compounds that have been studied.

- Patent Databases: Look for patents mentioning the compound. Patents often disclose new molecules and their potential applications .

- Scientific Literature Alerts: Set up alerts on scientific literature databases to be notified of any new publications that mention the compound.

- Hydrolysis: The acetamide group can undergo hydrolysis in the presence of water or acidic conditions, leading to the formation of the corresponding acid and amine.

- Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution Reactions: The fluorine atom on the phenoxy group can be replaced by nucleophiles through nucleophilic substitution reactions.

Research indicates that N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide exhibits potential biological activities, including:

- Anticancer Properties: Studies suggest that compounds with indole structures may inhibit cancer cell proliferation.

- Anti-inflammatory Effects: The compound could modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Neuroprotective Activity: Its structural similarity to neurotransmitters may allow it to interact with neural receptors, providing neuroprotective effects.

The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide typically involves several key steps:

- Preparation of Indole Derivative: Starting with 2,3-dihydroindole, acetylation occurs using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

- Formation of Phenoxy Moiety: The 2-fluorophenol is reacted with an appropriate coupling agent (like phosphorus oxychloride) to form the phenoxy group.

- Final Coupling Reaction: The indole derivative is coupled with the phenoxyacetamide through amide bond formation, often facilitated by coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it may be developed into therapeutic agents for cancer and inflammatory diseases.

- Chemical Biology: It serves as a tool for studying receptor interactions and signaling pathways.

- Material Science: Its unique properties may lend themselves to applications in developing novel materials.

Studies involving N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide focus on its interactions with various biological targets:

- Receptor Binding Studies: Investigating its affinity for specific receptors can help elucidate its mechanism of action.

- Enzyme Inhibition Assays: Understanding how this compound affects enzyme activity can provide insights into its therapeutic potential.

Several compounds share structural similarities with N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-bromobenzamide | Structure | Contains a bromine atom that enhances reactivity |

| N-(1-acetylindol-6-yl)-N'-(4-fluorobenzoyl)urea | Structure | Urea linkage provides different biological activity |

| N-(1-acetylindol-6-yl)-N'-(5-trifluoromethylpyridin-3-carbonyl)urea | Structure | Trifluoromethyl group increases lipophilicity |

Uniqueness

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide stands out due to its specific combination of an indole core with a fluorinated aromatic moiety. This unique configuration potentially enhances its binding affinity and selectivity towards biological targets compared to other similar compounds.